molecular formula C16H14ClFO B1327429 2'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone CAS No. 898791-14-5

2'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Cat. No. B1327429
CAS RN: 898791-14-5
M. Wt: 276.73 g/mol
InChI Key: QXGXQEIFAMLVRS-UHFFFAOYSA-N
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Description

The compound "2'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone" is not directly studied in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar organic molecules. For instance, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in quantitative NMR analysis and the synthesis and characterization of organotin esters of a compound with both chloro and fluoro substituents on a phenyl ring provide insights into the chemical analysis and potential reactivity of halogenated aromatic compounds.

Synthesis Analysis

While the synthesis of "this compound" is not explicitly described, the synthesis of related compounds can offer some guidance. For example, the synthesis of organotin esters of a fluorophenyl and chlorophenyl substituted propenoic acid suggests that halogenated aromatic compounds can be functionalized through esterification. This could imply that similar strategies might be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been analyzed using various spectroscopic techniques. The crystal structure of an organotin ester with a chloro and fluoro substituted phenyl ring was determined by X-ray single crystal analysis , indicating that detailed structural information can be obtained for such molecules. This suggests that the molecular structure of "this compound" could potentially be elucidated using similar methods.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "this compound," but they do provide examples of how halogenated aromatic compounds can participate in chemical reactions. For instance, the use of a fluorinated compound for chiral resolution of amines demonstrates the reactivity of such compounds in stereoselective synthesis. Additionally, the organotin esters mentioned previously were screened for biological activities, suggesting that halogenated aromatic compounds can exhibit diverse reactivity in both chemical and biological contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not discussed in the provided papers. However, the electrochemical sensor developed for the determination of 2-phenylphenol highlights the potential electrochemical properties that could be relevant for similar halogenated aromatic compounds. This implies that electrochemical methods could be used to study the physical and chemical properties of the compound of interest.

Scientific Research Applications

Copolymer Synthesis

  • Application: 2'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone is used in the synthesis of novel copolymers. The electrophilic trisubstituted ethylenes derived from this compound, when copolymerized with styrene, exhibit distinct properties due to their high dipolar character. This contributes significantly to the field of polymer chemistry and materials science, offering new materials with potential applications in various industries (Kim et al., 1999).

Molecular Structure Studies

  • Application: The molecular structure of derivatives of this compound has been extensively studied, contributing to our understanding of chemical bonding and molecular interactions. These studies provide insights into the packing motifs and intermolecular contacts in crystal structures, which are crucial in the field of crystallography and materials science (Chopra et al., 2007).

Synthesis of Novel Derivatives

  • Application: Research has focused on synthesizing novel derivatives of this compound, exploring their chemical properties and potential applications. These derivatives can have diverse applications, ranging from pharmacology to material science, by altering their molecular structure and functional groups (Savittieri et al., 2022).

Application in Polymerization Processes

  • Application: This compound has been used in the oxidative polymerization processes, leading to the creation of new polymeric materials. These materials might have unique properties suitable for specific industrial applications, like high-temperature stability or specific mechanical characteristics (Hyun et al., 1988).

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(18)10-15(14)17/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGXQEIFAMLVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644090
Record name 1-(2-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898791-14-5
Record name 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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